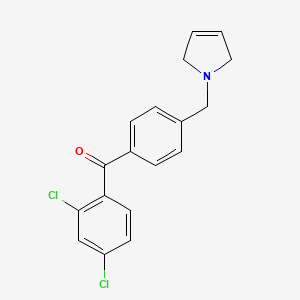

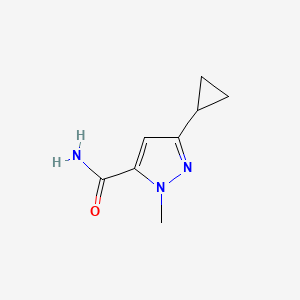

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Pharmacology

The synthesis of novel benzophenone derivatives, including those with triazole rings, has been explored to create compounds with sedative and muscle relaxing properties. These compounds have been synthesized from substituted aminodiphenylmethanes or by hydrolysis and subsequent methylation of triazolobenzodiazepines. The pharmacological evaluation of these derivatives showed that they possess potent activity against convulsions and lethality induced by certain chemicals in mice, with some derivatives approaching or exceeding the potency of diazepam .

Reaction Mechanisms and Structural Characterization

Photolysis of benzophenone derivatives in various solvents has been studied using time-resolved resonance Raman spectroscopy and density functional theory calculations. The photoinduced reactions lead to the formation of triplet states and radical species, which undergo further reactions such as hydrogen abstraction and cross-coupling to form long-lived light-absorbing transient species. These reactions vary depending on the solvent and pH conditions, with novel photoredox reactions being observed under certain conditions .

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl Benzophenone (4DMBP), a nonlinear optical active crystal, has been analyzed using FT-Raman and IR spectra, along with density functional theory (DFT) methods. The vibrational spectra were assigned using normal coordinate analysis, and the molecule's nonlinear optical activity was confirmed by the calculated hyperpolarizability value. The study also included calculations of HOMO-LUMO energy, Mulliken, and natural charges, as well as natural bond orbital analysis to confirm intramolecular charge transfer interactions .

Chemical Reactions Analysis

The structural, wave functional, and electronic properties of a benzophenone derivative with dichlorophenyl and iminomethyl groups have been investigated. The study utilized DFT to examine optimized geometrical properties, localized orbital locators, electron localization functions, and reduced density gradient in aqueous phase. The band gap energies were calculated considering solvation effects, and reactive sites were identified through MEP analysis. Excited state energies were calculated in different solvent atmospheres, and intramolecular and intermolecular interactions were studied to explain charge transfer within the molecules .

Physical and Chemical Properties Analysis

A new analytical method has been developed for the determination of benzophenone-3 and its main metabolites in human serum. The method involves dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. This study provides insights into the physical and chemical properties of benzophenone derivatives, including their behavior in biological systems and their detection in human serum after topical application of sunscreen products .

Synthesis Technique Study

The synthesis of 3,3',4,4'-benzophenone tetracarboxylic acid has been investigated through liquid phase air oxidation of 1,1-bis(3,4-dimethylphenyl)ethane in a titanium reactor. The study focused on optimizing reaction conditions such as pressure, temperature, and catalyst proportions using a Co-Mn-Br catalyst system. The optimized conditions led to a high yield of over 90%, demonstrating the efficiency of the synthesis technique .

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Photocycloaddition Reactions : Benzophenone derivatives, including 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, are used in photochemical cycloaddition reactions. For instance, Nitta et al. (1980) studied the irradiation of benzophenone with different derivatives, resulting in oxetans and rearranged products, highlighting their potential in photochemical synthesis (Nitta, Kuroki, & Sugiyama, 1980).

Photoinitiation in Polymerization : Benzophenone derivatives are also significant in photoinitiation for radical polymerization. Wang et al. (2010) synthesized and characterized Benzophenone-1,3-dioxane as an initiator for polymerization of various monomers (Wang, Ma, Yin, Nie, & Yu, 2010).

Agricultural Applications

- Plant Growth Inhibition : Studies by Yamada et al. (1979) on benzophenone derivatives demonstrated their ability to inhibit growth and induce chlorosis in plants, suggesting applications in agriculture and weed control (Yamada, Kurozumi, Futatsuya, Ito, Ishida, & Munakata, 1979).

Chemical Synthesis and Reactions

- Michael Reactions and Synthesis : Benzophenone derivatives are used in chemical synthesis, like in Michael reactions. Terzidis et al. (2008) reported on chromones reacting with dimethyl acetonedicarboxylate, leading to functionalized benzophenones (Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, & Psycharis, 2008).

Catalytic Applications

- Catalysis in Oxidation Reactions : Martins et al. (2016) described the use of a dimethyltin(IV) compound derived from a benzophenone-based Schiff base as a catalyst for Baeyer–Villiger oxidation, showcasing the catalytic potential of benzophenone derivatives (Martins, Hazra, Silva, & Pombeiro, 2016).

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-8-20(13-17(16)2)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNGESCXCUOLNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643431 |

Source

|

| Record name | (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-80-2 |

Source

|

| Record name | (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)